molecular formula C9H13NO B554972 L-Phenylalaninol CAS No. 3182-95-4

L-Phenylalaninol

Cat. No. B554972
CAS RN: 3182-95-4
M. Wt: 151.21 g/mol
InChI Key: STVVMTBJNDTZBF-VIFPVBQESA-N
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Description

L-Phenylalaninol is an amino alcohol that results from the formal reduction of the carboxy group of L-phenylalanine to the corresponding alcohol . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .


Synthesis Analysis

L-Phenylalaninol can be synthesized from inexpensive aromatic precursors such as benzaldehyde or benzyl alcohol . The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine are converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzes phenylpyruvate to L-phenylalanine .


Molecular Structure Analysis

The molecular formula of L-Phenylalaninol is C9H13NO . Its average mass is 151.206 Da and its monoisotopic mass is 151.099716 Da .


Chemical Reactions Analysis

L-Phenylalaninol can undergo pyrrole protection in aqueous media, which is a part of the Clauson-Kaas reaction . This reaction can be adopted under biocompatible conditions covering various γ-dicarbonyls for either chemical biology or drug discovery .

Scientific Research Applications

Metabolic Engineering for Improved Production

L-Phenylalanine (L-Phe) plays a significant role in food and medicinal applications. Research has focused on enhancing its biosynthesis using metabolic engineering in E. coli. This involves manipulating key enzymes in the shikimate pathway, such as AroK, AroL, AroA, AroC, PheA, and TyrB. Quantitative proteomics and in vitro enzyme titration experiments have been pivotal in understanding enzyme concentrations and their effects on phenylalanine production. This strategy led to improved yields of L-Phe in bioreactor cultivation, demonstrating the potential of metabolic engineering in optimizing amino acid synthesis (Ding et al., 2016), (Liu et al., 2018).

Biotechnological Advances in Amino Acid Production

Advances in protein engineering and metabolic engineering have significantly enhanced the yield of L-Phe synthesized from glucose in E. coli. By focusing on the phosphotransferase transport system and feedback inhibition resistant enzymes, researchers have achieved considerable improvements in the conversion yield of L-Phe from glucose. These findings suggest the potential of employing metabolic engineering strategies for efficient production of L-Phe and other aromatic amino acids (Báez-Viveros et al., 2004).

Therapeutic Applications in Phenylketonuria

In the field of medicine, L-Phenylalanine has been studied for its role in treating phenylketonuria (PKU), a genetic disorder. Research has explored the use of large neutral amino acids (LNAA) supplements to decrease phenylalanine influx to the brain in PKU patients. Studies have found that LNAA supplementation can significantly lower blood Phe concentration and improve neuropsychological performance, suggesting a beneficial role in managing PKU (Matalon et al., 2007), (Schindeler et al., 2007).

Applications in Aromatic Amino Acid Biosynthesis

The role of L-Phenylalanine in aromatic amino acid biosynthesis has also been studied extensively. As an essential amino acid, it serves as a precursor for various plant natural products. Understanding the shikimate pathway and the enzymes involved in L-Phe synthesis is crucial for developing strategies to enhance the production of these valuable compounds (Hyun et al., 2011), (Maeda & Dudareva, 2012).

Biomedical Applications of Phenylalanine Ammonia Lyase

Phenylalanine ammonia lyase (PAL), an enzyme that catalyzes L-Phenylalanine, has emerged as a crucial therapeutic enzyme with several biomedical applications. Its role in treating PKU and its potential in tumor regression and managing tyrosine metabolic abnormalities highlight its significance in medical science. Recent advancements in PAL’s production and its engineered versions promise improved therapeutic applications (Kawatra et al., 2020).

Safety And Hazards

L-Phenylalaninol can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research directions could include the development of more efficient protocols for the synthesis of L-Phenylalaninol . Additionally, the combination of enzyme catalysis with flow technologies can have advantages not only in the reaction kinetics, but also in the productivity, catalyst reusability, and downstream processing .

properties

IUPAC Name

(2S)-2-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025528
Record name L-phenylalaninol
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalaninol

CAS RN

3182-95-4
Record name L-Phenylalaninol
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Record name Phenylalaninol
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Record name L-phenylalaninol
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Record name L-phenylalaninol
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Record name L-2-amino-3-phenylpropan-1-ol
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Record name PHENYLALANINOL
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Synthesis routes and methods

Procedure details

A dry, 12-liter glass reaction vessel equipped as described in Example 1 was charged with 1.17 kilograms (7.1 moles) of phenylalanine and 3 liters of tetrahydrofuran. Using the procedure described in Example 1, boron trifluoride diethyl etherate (0.96 liter, 7.8 moles) was added followed by 0.78 liter (7.8 moles) of borane-dimethyl sulfide at reflux. The addition took 7 hours and heating was then continued for an additional 3 hours following the addition. The reaction mixture was then hydrolyzed with 0.75 liter of tetrahydrofuran/water followed by 4 liters of 6N aqueous sodium hydroxide solution. The product was isolated as described in Example 1 giving 822 grams (77% yield) of 2-amino-3-phenyl-1-propanol, bp 110°-111°C at 0.10 mm, as a clear, colorless oil which crystallized in the receiver, mp 65°-66°C. The purity by perchloric acid titration was only 93%. The impure amino alcohol was dissolved in 6 liters of tetrahydrofuran and anhydrous hydrogen chloride was added to precipitate the hydrochloride salt which was collected and dried in a vacuum oven giving 940 grams of 2-amino-3-phenyl-1-propanol hydrochloride, mp 147°-151°C, purity by perchloric acid titration: 100%.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.17 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
0.96 L
Type
reactant
Reaction Step Three
Quantity
0.78 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
reactant
Reaction Step Five
Quantity
0.75 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
Z Shi, X Xiao, D Mao, G Lu - Catalysis Science & Technology, 2014 - pubs.rsc.org
… to L-phenylalaninol, and a 69.2% yield of L-phenylalaninol with an ee value of 99.84% was achieved. However, the selectivity to L-phenylalaninol … methyl ester to L-phenylalaninol were …
Number of citations: 15 pubs.rsc.org
S Arita, T Yabuuchi, T Kusumi - Chirality: The Pharmacological …, 2003 - Wiley Online Library
… We eventually thought of commercially available Lphenylalaninol (3) as a candidate for resolution of racemic 1- and 2NMA. The possible stable conformations of the diastereomeric …
Number of citations: 25 onlinelibrary.wiley.com
TH Kim, GJ Lee - Tetrahedron Letters, 2000 - Elsevier
… The chiral N-propionyl-2-imidazolidinones were synthesized in three steps from l-valinol and l-phenylalaninol and the aldol reaction of their boron enolate with aldehydes …
Number of citations: 29 www.sciencedirect.com
C Gao, X Xiao, D Mao, G Lu - Catalysis Science & Technology, 2013 - pubs.rsc.org
… L-phenylalaninate to methyl L-phenylalaninol under mild … activity and selectivity for methyl L-phenylalaninol synthesis by L-… L-phenylalaninate to methyl L-phenylalaninol. This reaction …
Number of citations: 11 pubs.rsc.org
PV Deshmukh, MG Vaidya - Nature, 1968 - nature.com
WE have investigated the structure of a biologically active polypeptide compound, antiamoebin, isolated from the mycelium of the organism Emericellopsis poonensis Thirum. by …
Number of citations: 7 www.nature.com
K Shimomura, T FUKUSHIMA, T DANNO… - The Journal of …, 1975 - academic.oup.com
… of L-phenylalaninol was 7.69xlO"3M from Lineweaver-Burk plots. From these two curves, it appeared that L-phenylalaninol may … The effects of L-phenylalanine, L-phenylalaninol and …
Number of citations: 6 academic.oup.com
Z Shi, S Zhang, X Xiao, D Mao, G Lu - Catalysis Science & Technology, 2016 - pubs.rsc.org
… alcohols, L-phenylalaninol can be … L-phenylalaninol by the catalytic hydrogenation of L-phenylalanine methyl ester over a Cu/ZnO/Al 2 O 3 catalyst, and 83.1% yield of L-phenylalaninol …
Number of citations: 12 pubs.rsc.org
NJ McCorkindale, RL Baxter, TP Roy, HS Shields… - Tetrahedron, 1978 - Elsevier
The structure of the title compound was established by evidence including total and partial hydrolyses and a stereospecific synthesis. Debenzoylation using triethyloxonium fluoroborate …
Number of citations: 34 www.sciencedirect.com
D Uemura, K Sugiura, Y Hirata - Chemistry Letters, 1975 - journal.csj.jp
… O-ACETYL-N-(N'-BENZOYL-L-PHENYLALANYL)-L-PHENYLALANINOL. ISOLATION FROM EUPHORBIA FISCHERIANA STEUDEL … O-Acetyl-N-(N'-benzoyl-L-phenylalanyl)-L-phenylalaninol …
Number of citations: 15 www.journal.csj.jp
GJ Lee, TH Kim, JN Kim, U Lee - Tetrahedron: Asymmetry, 2002 - Elsevier
Lithium enolates of N-acyl phenyliminooxazolidine auxiliaries reacted with alkyl halides to produce the α-alkylated products with very high diastereofacial selectivity (up to >99% de). …
Number of citations: 32 www.sciencedirect.com

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